molecular formula C20H25N3O B1675755 Lysergic acid methylpropylamide CAS No. 40158-98-3

Lysergic acid methylpropylamide

Cat. No. B1675755
CAS RN: 40158-98-3
M. Wt: 323.4 g/mol
InChI Key: CZRJGQXHVRNZRZ-RDTXWAMCSA-N
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Description

Lysergic Acid Methylpropylamide, also known as LAMPA, is a structural analogue of lysergic acid diethylamide (LSD) and has been studied as a potential treatment for alcoholism . It is synthetically made from lysergic acid, which is found in ergot, a fungus that grows on rye and other grains .


Molecular Structure Analysis

The molecular formula of Lysergic Acid Methylpropylamide is C20H25N3O . The IUPAC name for this compound is N,6-Dimethyl-N-propyl-9,10-didehydroergoline-8-carboxamide .


Physical And Chemical Properties Analysis

Lysergic Acid Methylpropylamide has a density of 1.2±0.1 g/cm3, a boiling point of 541.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 81.9±3.0 kJ/mol and a flash point of 281.2±30.1 °C .

Scientific Research Applications

  • Field: Clinical Chemistry

    • Application : The stability of Lysergic Acid Diethylamide (LSD), a derivative of lysergic acid, in urine was studied .
    • Methods : The study used liquid chromatography–tandem mass spectrometry (LC-MS/MS) to assess the stability of LSD, O-H-LSD, and nor-LSD in urine under different storage conditions .
    • Results : The study provided data on the reaction order type and major influencing factors which may be useful in planning transport and storage of urine samples .
  • Field: Pharmacology

    • Application : Comparative pharmacological effects of Lisuride and Lysergic Acid .
    • Methods : The study used in vitro assays to study 5-HT2A activation .
    • Results : The results of this study are not explicitly mentioned in the source .
  • Field: Forensic Sciences

    • Application : The separation of lysergide (LSD) from related ergot alkaloids, and its isomer lysergic acid methylpropylamide (LAMPA), has been investigated .
    • Methods : The techniques of capillary gas chromatography and high performance liquid chromatography (HPLC) were used .
    • Results : The results of this study are not explicitly mentioned in the source .
  • Field: Organic Chemistry

    • Application : Methods of Lysergic Acid Synthesis .
    • Methods : The review presents all methods of total lysergic acid synthesis—through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods .
    • Results : The review discusses the topic of biosynthesis .
  • Field: Organic Chemistry

    • Application : Ergot alkaloids are indole compounds that are biosynthetically derived from L-tryptophan and represent the largest group of fungal nitrogen metabolites found in nature .
    • Methods : The review presents all methods of total lysergic acid synthesis—through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods .
    • Results : The common part of ergot alkaloids is lysergic acid. This review shows the importance of lysergic acid as a representative of ergot alkaloids .
  • Field: Clinical Chemistry

    • Application : Short-Term Stability of Lysergic Acid Diethylamide (LSD), N-Desmethyl-LSD, and 2-Oxo-3-hydroxy-LSD in Urine .
    • Methods : The study used liquid chromatography–tandem mass spectrometry (LC-MS/MS) to assess the stability of LSD, O-H-LSD, and nor-LSD in urine under different storage conditions .
    • Results : The study provided data on the reaction order type and major influencing factors which may be useful in planning transport and storage of urine samples .
  • Field: Organic Chemistry

    • Application : Ergot alkaloids are indole compounds that are biosynthetically derived from L-tryptophan and represent the largest group of fungal nitrogen metabolites found in nature .
    • Methods : The review presents all methods of total lysergic acid synthesis—through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods .
    • Results : The common part of ergot alkaloids is lysergic acid. This review shows the importance of lysergic acid as a representative of ergot alkaloids .
  • Field: Clinical Chemistry

    • Application : Short-Term Stability of Lysergic Acid Diethylamide (LSD), N-Desmethyl-LSD, and 2-Oxo-3-hydroxy-LSD in Urine .
    • Methods : The study used liquid chromatography–tandem mass spectrometry (LC-MS/MS) to assess the stability of LSD, O-H-LSD, and nor-LSD in urine under different storage conditions .
    • Results : The study provided data on the reaction order type and major influencing factors which may be useful in planning transport and storage of urine samples .

properties

IUPAC Name

(6aR,9R)-N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRJGQXHVRNZRZ-RDTXWAMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043313
Record name Lysergic acid methylpropylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lampa

CAS RN

40158-98-3
Record name Lysergic acid methylpropylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040158983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysergic acid methylpropylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40158-98-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSERGIC ACID METHYLPROPYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8T6RER0YI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
CC Nelson, RL Foltz - Analytical chemistry, 1992 - ACS Publications
… [N8mei/iyZ-2H3]Lysergic acid diethylamide (LSD-d3), lysergic acid methylpropylamide (LAMPA), and TV^demethyllysergic acid diethylamide (AZ-demethyl-LSD) standards were …
Number of citations: 80 pubs.acs.org
DT Stafford, HS Nichols, WH Anderson - Journal of Forensic Sciences, 1984 - astm.org
… frequently asked of forensic drug chemists when they go to court on lysergic acid diethylamide (LSD) cases is, “How do you know this sample was not lysergic acid methylpropylamide (…
Number of citations: 17 www.astm.org
G Skopp, L Pötsch, R Mattern, R Aderjan - Clinical chemistry, 2002 - academic.oup.com
… Briefly, we added 10 μL of lysergic acid methylpropylamide (0.2 mg/L solution) and 2.0 mL of 0.1 mol/L phosphate buffer (pH 6.0) to 1.0 mL of urine. Extraction columns were …
Number of citations: 37 academic.oup.com
J Deruiter, FT Noggle, CR Clark - Journal of liquid chromatography, 1987 - Taylor & Francis
A fast and convenient procedure is described for the HPLC separation of LSD and LAMPA. These compounds are separated by a reversed phase (C18) procedure using a binary …
Number of citations: 11 www.tandfonline.com
K Bailey, D Verner, D Legault - Journal of the Association of …, 1973 - academic.oup.com
The 10 lysergic and iso-lysergic acid amides described are N,N-dimethyl-, N,N-diethyl-, N-methyl-N-propyl, N-ethyl-N-propyl, and N,N-dipropyl-. Their ultraviolet spectra are insufficiently …
Number of citations: 12 academic.oup.com
D Libong, S Bouchonnet… - Journal of analytical …, 2003 - academic.oup.com
… LSD, LSD-d3 (the methyl group is deuterated), and lysergic acid methylpropylamide (LAMPA) were purchased from Promochem (Molsheim, France) and stored at-18~ Acetonitrile (…
Number of citations: 19 academic.oup.com
GK Poch, KL Klette, DA Hallare, MG Manglicmot… - … of Chromatography B …, 1999 - Elsevier
… LSD and lysergic acid methylpropylamide (LAMPA), which was used as an internal standard (IS), were purchased from Alltech, (Deerfield, IL, USA). Nor-LSD, OH-LSD and 2-oxo-3-…
Number of citations: 57 www.sciencedirect.com
JH Sklerov, KS Kalasinsky… - Journal of analytical …, 1999 - academic.oup.com
… d-LSD and lysergic acid methylpropylamide (LAMPA) were obtained from Alltech-Applied Science (Deerfield, IL). Toluene containing 5% dimethyldichlorosilane (DMDCS) was obtained …
Number of citations: 25 academic.oup.com
Y Nakahara, R Kikura, K Takahashi… - Journal of analytical …, 1996 - academic.oup.com
… , bis(trimethylsUyl)acetamide, and trimethylchlorosilane (3:3:2, v/v/v) for gas chromatographic-mass spectrometric (GC-MS) analysis using LSD-dl0 or lysergic acid …
Number of citations: 43 academic.oup.com
J de Kanel, WE Vickery, B Waldner… - Journal of forensic …, 1998 - academia.edu
A forensic procedure for the quantitative confirmation of lysergic acid diethylamide (LSD) and the qualitative confir- reviewed (12, 13). Confirmation methods have recently been mation …
Number of citations: 37 www.academia.edu

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